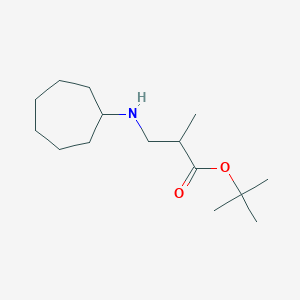

![molecular formula C13H25NO3 B6340342 tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate CAS No. 1221346-51-5](/img/structure/B6340342.png)

tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate” are not fully detailed in the search results. It’s known that it has a molecular weight of 243.34 , but other properties such as density, boiling point, and melting point are not provided .Scientific Research Applications

Synthesis and Medicinal Organometallic Chemistry

Researchers have focused on the stereoselective synthesis of complicated structures containing organometallic moieties as isosteric substitutes for organic drug candidates. For instance, the synthesis and characterization of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives have been reported. These derivatives, including complexation with methyl/tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, were explored for their potential applications in medicinal organometallic chemistry, although they showed no promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Patra, Merz, & Metzler-Nolte, 2012).

Enantioselective Synthesis in Organic Chemistry

The preparation of enantiomers of neuroexcitants and amino acids illustrates the versatility of tert-butyl derivatives in synthesizing biologically relevant molecules. The enantiomerically pure glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate was coupled with other compounds to give intermediates, demonstrating the compound's role in synthesizing neuroexcitant analogs (Pajouhesh et al., 2000).

Surface Science and Material Chemistry

The thermal chemistry of related compounds on metal surfaces has been explored for insights into surface reactions and material synthesis. The study of 1-chloro-2-methyl-2-propanol on Ni(100) surfaces, involving the formation of hydroxyalkyl and oxametallacycle intermediates, contributes to our understanding of surface-mediated chemical reactions, potentially relevant for catalysis and material science applications (Zhao, Deng, & Zaera, 2010).

Biodegradation and Environmental Studies

The ability of propane-oxidizing bacteria to degrade gasoline oxygenates, including tert-butyl ether derivatives, highlights the environmental relevance of studying these compounds. Such research contributes to understanding the biodegradation pathways of pollutants and developing bioremediation strategies (Steffan et al., 1997).

properties

IUPAC Name |

tert-butyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-10(12(15)17-13(2,3)4)8-14-9-11-6-5-7-16-11/h10-11,14H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPGJIQDPHAHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1CCCO1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

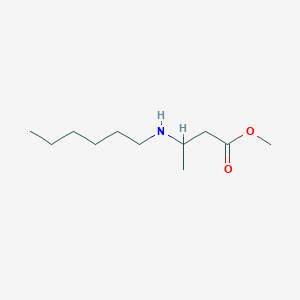

![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)

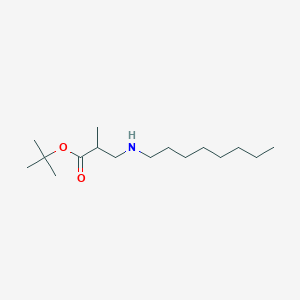

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)

![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6340367.png)